![molecular formula C8H10N2O2 B2903905 N-(3-aminophenyl)-2-hydroxyacetamide CAS No. 82099-55-6](/img/structure/B2903905.png)
N-(3-aminophenyl)-2-hydroxyacetamide
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Overview
Description
N-(3-aminophenyl)-2-hydroxyacetamide (NAPHA) is an organic compound that has been used in a variety of scientific research applications. It is a derivative of acetamide and is a white, crystalline solid. NAPHA has been used in the synthesis of novel compounds, as a reagent for biochemical and physiological studies, and as a starting material for the synthesis of other compounds. NAPHA is a versatile compound with a wide range of potential applications in scientific research.
Mechanism of Action
Target of Action
For instance, a compound with a similar structure, N-[7-(3-AMINOPHENYL)-5-METHOXY-1,3-BENZOXAZOL-2-YL]-2,5-DICHLOROBENZENESULFONAMIDE, has been found to target Fructose-1,6-bisphosphatase 1 .
Mode of Action
brucei farnesyl diphosphate synthase (TbFPPS), antimalarial kinase, and enoyl acyl reductase .
Biochemical Pathways
Based on the targets of similar compounds, it could potentially affect pathways related to carbohydrate metabolism (as suggested by the interaction with fructose-1,6-bisphosphatase 1) and pathways related to the synthesis of essential cellular components .
Result of Action
Similar compounds have been found to induce apoptosis and/or necrosis in certain types of cells .
Advantages and Limitations for Lab Experiments
The main advantage of using N-(3-aminophenyl)-2-hydroxyacetamide in laboratory experiments is its versatility. This compound can be used in a variety of scientific research applications, including the synthesis of novel compounds, the study of drug metabolism, and the development of new drugs. The main limitation of using this compound in laboratory experiments is its toxicity. This compound is a toxic compound, and should be handled with caution.
Future Directions
There are a number of potential future directions for the use of N-(3-aminophenyl)-2-hydroxyacetamide in scientific research. These include the development of new drugs, the study of drug metabolism, the synthesis of new compounds, and the study of the biochemical and physiological effects of this compound. Additionally, this compound could be used in the study of the molecular mechanisms underlying drug metabolism and the development of new drugs. Finally, this compound could be used in the development of novel therapeutic agents for the treatment of various diseases.
Synthesis Methods
N-(3-aminophenyl)-2-hydroxyacetamide can be synthesized in a two-step process. The first step involves the reaction of acetamide with 3-aminophenol in the presence of an acid catalyst. The second step involves the reaction of the resulting intermediate with hydroxylamine hydrochloride in the presence of a base catalyst. The product of the reaction is this compound.
Scientific Research Applications
N-(3-aminophenyl)-2-hydroxyacetamide has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of novel compounds, as a reagent for biochemical and physiological studies, and as a starting material for the synthesis of other compounds. This compound has also been used in the development of new drugs and in the study of drug metabolism.
properties
IUPAC Name |
N-(3-aminophenyl)-2-hydroxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-6-2-1-3-7(4-6)10-8(12)5-11/h1-4,11H,5,9H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYQLXLSSLKTNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82099-55-6 |
Source
|
Record name | N-(3-aminophenyl)-2-hydroxyacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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